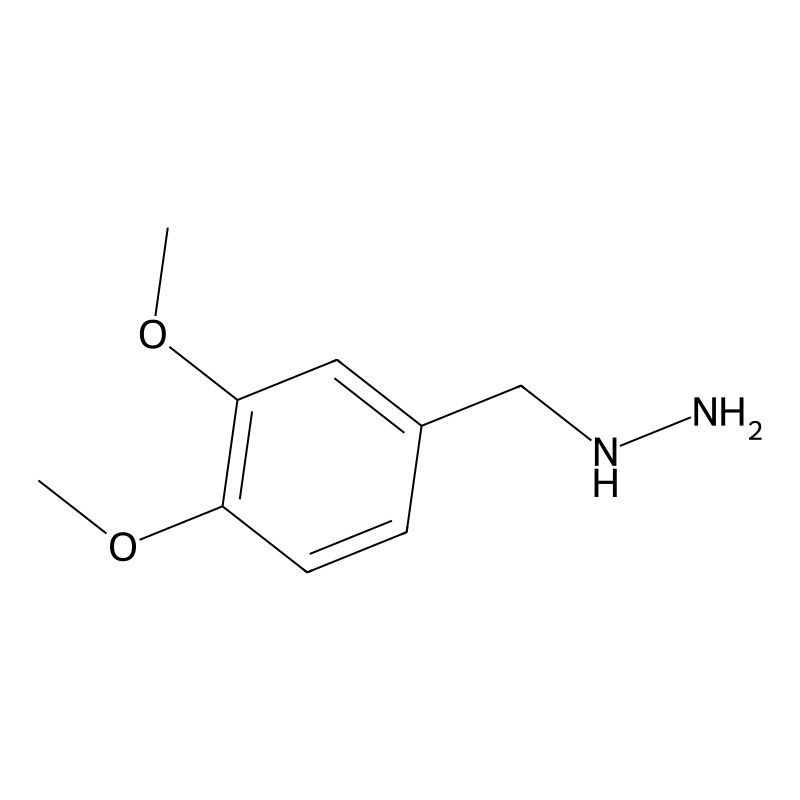

(3,4-Dimethoxybenzyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nanotechnology

Field: Nanotechnology and Surface Chemistry

Methods: The protective group increases solubility and stability but cleaves off during monolayer formation at 60°C in the presence of protons (trifluoroacetic acid) .

Results: Ellipsometry, infrared-reflection absorption spectroscopy, and scanning-tunneling microscopy confirmed that SAMs formed using this method have the same structure and quality as those from unprotected thiols .

Organic Synthesis

Field: Organic Chemistry

Methods: The compound is applied under conditions that facilitate the synthesis of complex organic molecules, including elevated temperatures and specific catalytic conditions .

Pharmaceutical Sciences

Field: Pharmaceutical Chemistry

Methods: The compound is used in the synthesis of various scaffolds of indole for screening pharmacological activities .

Results: Indole derivatives synthesized using this method have shown a range of biological activities, including antiviral and anticancer properties .

Material Science

Field: Material Science

Methods: The compound is integrated into materials during the formation of monolayers or coatings at controlled temperatures and chemical environments .

Results: Materials treated with this compound exhibit enhanced performance characteristics, including stability under various conditions .

Biochemistry

Field: Biochemistry

Methods: The compound is used to modify biochemical compounds, affecting their interaction with enzymes and receptors .

Results: Modifications with this compound have led to insights into the function of biochemical pathways and the development of new assays .

Analytical Chemistry

Field: Analytical Chemistry

Methods: The compound is applied in analytical techniques to alter the chemical properties of analytes for better detection and quantification .

Results: Use of this compound in analytical methods has resulted in increased sensitivity and specificity of the analytical measurements .

Each application demonstrates the versatility of “(3,4-Dimethoxybenzyl)hydrazine” in various scientific fields, contributing to advancements in technology, synthesis, and analysis. The detailed methods and results highlight the compound’s role in enhancing the quality and effectiveness of research outcomes.

Catalysis

Field: Organic Chemistry and Catalysis

Methods: It is applied in the presence of a palladium catalyst, facilitating the synthesis of extended aromatic compounds .

Results: The protective group remains stable under reaction conditions, allowing for the successful formation of desired C-C bonds .

Surface Chemistry

Field: Surface Chemistry and Material Science

Methods: The compound increases the solubility and stability of precursors, cleaving off during monolayer formation at 60°C in the presence of protons .

Results: The SAMs formed have been confirmed to have the same structure and quality as those obtained from unprotected thiols, as demonstrated by various spectroscopic and microscopic techniques .

Oxidation Reactions

Methods: A combination of DDQ and protic acid is used to oxidize several aromatic donors to the corresponding cation radicals .

Results: This method effectively generates alcohols in high selectivity and has broad utility in the functionalization of activated C–H bonds .

Protective Group Strategies

Field: Synthetic Chemistry

Methods: The compound is reactive in electrophilic addition reactions, protecting hydroxyl groups under acidic conditions .

Results: This strategy allows for the selective protection and subsequent deprotection of hydroxyl groups, enabling the synthesis of multifunctional organic molecules .

Analytical Method Development

Methods: It alters the chemical properties of analytes, enhancing their reactivity and detectability in various analytical techniques .

Results: The use of this compound has led to increased sensitivity and specificity in the measurement of chemical substances .

Biochemical Modification

Methods: The compound is used to alter the structure of biochemical compounds, affecting their biochemical pathways .

Results: Such modifications have provided insights into biochemical functions and led to the development of novel biochemical assays .

(3,4-Dimethoxybenzyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a benzyl moiety that is further substituted with two methoxy groups at the 3 and 4 positions of the aromatic ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

- Condensation Reactions: This compound readily forms hydrazones when reacted with carbonyl compounds such as aldehydes and ketones.

- Nucleophilic Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Oxidation and Reduction: The hydrazine group can undergo redox reactions, leading to different oxidation states and derivatives.

Common reagents used in these reactions include sodium azide for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation processes .

Research indicates that (3,4-Dimethoxybenzyl)hydrazine exhibits a range of biological activities:

- Anticancer Properties: Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various microbial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition: Its ability to form covalent bonds with biological molecules suggests it could inhibit specific enzyme activities, which may be leveraged in drug development .

Several synthetic routes have been developed for (3,4-Dimethoxybenzyl)hydrazine:

- Direct Hydrazination: The reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions can yield (3,4-Dimethoxybenzyl)hydrazine.

- Condensation Reactions: This involves the condensation of 3,4-dimethoxytoluene with hydrazine derivatives, followed by purification processes to isolate the desired product.

- Electrophilic Aromatic Substitution: Starting from 3,4-dimethoxytoluene, bromination followed by reaction with hydrazine can also be employed to synthesize this compound.

(3,4-Dimethoxybenzyl)hydrazine has various applications across different fields:

- Pharmaceuticals: Investigated for its potential therapeutic properties in drug formulations targeting cancer and microbial infections.

- Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules and as a protective group in

Studies on (3,4-Dimethoxybenzyl)hydrazine interactions focus on its biochemical behavior:

- Molecular Docking Studies: These studies are conducted to predict how the compound interacts with biological targets at the molecular level.

- ADMET Profiling: Investigations into Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics are essential for assessing its viability as a drug candidate .

Several compounds share structural similarities with (3,4-Dimethoxybenzyl)hydrazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2-Bromo-3,4-dimethoxybenzyl)hydrazine | Brominated derivative | Enhanced reactivity due to bromine substitution |

| (3-Methoxybenzyl)hydrazine | Lacks one methoxy group | Different solubility and reactivity profile |

| (3,4-Dihydroxybenzyl)hydrazine | Hydroxyl groups instead of methoxy | Potentially different biological activity |

| (2-Bromo-4,5-dimethoxybenzyl)hydrazine | Different substitution pattern on the benzene ring | Varies in reactivity and biological effects |

The uniqueness of (3,4-Dimethoxybenzyl)hydrazine lies in its specific arrangement of methoxy groups and the hydrazine moiety, which confer distinct reactivity and potential biological activities compared to its analogs .

The research trajectory of (3,4-Dimethoxybenzyl)hydrazine (CAS: 135-85-3) began with fundamental studies on benzylhydrazine derivatives and their potential applications in organic synthesis. Early synthetic approaches primarily focused on developing efficient methods to prepare this compound, with one of the earliest documented routes involving the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate in alcoholic solvents under reflux conditions.

The compound, also known by synonyms including veratrylhydrazine and vetrazine, initially gained attention for its structural features that combine the reactivity of the hydrazine moiety with the stability provided by the dimethoxybenzyl group. These characteristics made it an attractive intermediate for the synthesis of more complex molecules with potential biological activities.

Throughout its research evolution, advances in analytical techniques and synthetic methodologies have contributed to a better understanding of (3,4-Dimethoxybenzyl)hydrazine's chemical behavior and expanded its applications in various fields. The development of more efficient synthesis routes and the exploration of its derivatives have been key milestones in its research history.

Significance in Synthetic Organic Chemistry

(3,4-Dimethoxybenzyl)hydrazine occupies a noteworthy position in synthetic organic chemistry due to its versatile reactivity profile. The hydrazine functionality serves as an important nucleophilic site that can participate in various transformations, making this compound a valuable building block for synthesizing diverse chemical entities.

One of the most significant applications of (3,4-Dimethoxybenzyl)hydrazine in organic synthesis is its role in the preparation of hydrazones through condensation reactions with aldehydes and ketones. These hydrazones can be further transformed into heterocyclic compounds with potential biological activities. The compound also serves as a key intermediate in the synthesis of 3,4-dimethoxyphenethylamine derivatives, which have diverse pharmacological properties.

Additionally, (3,4-Dimethoxybenzyl)hydrazine has been utilized in the development of photolabile linkers for solid-phase synthesis of hydrazides and their derivatives. The o-nitro-veratryl group-based photolabile hydrazine linker enables the release of hydrazide derivatives upon UV irradiation, providing a useful tool for combinatorial chemistry and drug discovery efforts.

In the context of production technology, the compound plays a role in synthetic pathways involving etherification, cyanogenation, and hydrogenation reactions, highlighting its versatility in organic transformations.

Current Research Landscape and Applications

Current research on (3,4-Dimethoxybenzyl)hydrazine spans multiple scientific disciplines, with particular emphasis on medicinal chemistry and materials science. One prominent area of investigation focuses on veratric acid derivatives containing benzylidene-hydrazine moieties as potential tyrosinase inhibitors and antioxidants.

A series of these derivatives have demonstrated remarkable inhibitory effects on mushroom tyrosinase, an enzyme responsible for melanin biosynthesis and enzymatic browning in fruits and vegetables. Compounds such as N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazide (D5) and N'-(2,3-dihydroxybenzylidene)-3,4-dimethoxybenzohydrazide (D12) exhibited IC50 values comparable to kojic acid, a commercial tyrosinase inhibitor.

The research landscape also encompasses the exploration of hydrazone derivatives of (3,4-Dimethoxybenzyl)hydrazine for antimicrobial applications. Several studies have reported significant activity against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Salmonella paratyphi. These findings highlight the potential of these derivatives as lead compounds for developing novel antimicrobial agents.

In materials science, (3,4-Dimethoxybenzyl)hydrazine derivatives are being investigated for their potential applications in developing functional materials with specific properties. The compound's ability to form well-defined chemical structures makes it valuable for designing materials with tailored characteristics.

From 3,4-Dimethoxybenzaldehyde Reactions

The primary classical synthetic route for (3,4-dimethoxybenzyl)hydrazine involves the direct condensation reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate . This fundamental approach represents the most straightforward method for synthesizing this compound, following the general reaction scheme where the aldehyde functional group reacts with hydrazine to form the corresponding hydrazine derivative [2]. The reaction typically occurs in organic solvents such as ethanol or methanol under reflux conditions to ensure complete conversion of the aldehyde to the hydrazine derivative .

Research has demonstrated that the condensation process can be enhanced through various methodological approaches [1]. The synthesis of 1,2-bis(3,4-dimethoxybenzyl)hydrazine has been successfully achieved using iodine-catalyzed synthesis, where the iodine catalyst facilitates rapid yield formation [2]. In this process, when 3,4-dimethoxybenzaldehyde exists as a solid, ethanol serves as the dissolution solvent, resulting in a characteristic yellow precipitate that indicates successful product formation [2].

The mechanistic pathway involves the nucleophilic attack of hydrazine on the carbonyl carbon of 3,4-dimethoxybenzaldehyde, followed by water elimination to form the carbon-nitrogen bond [22]. Spectroscopic characterization using nuclear magnetic resonance confirms the formation of the target compound, with distinctive signals appearing in the 3.89-3.90 parts per million region corresponding to the methoxy methyl groups [2].

Hydrazine Coupling Reactions

Hydrazine coupling reactions represent an alternative classical approach for synthesizing (3,4-dimethoxybenzyl)hydrazine through direct nitrogen-nitrogen bond formation [13]. These reactions typically involve the oxidative coupling of hydrazine precursors with benzyl derivatives under controlled conditions [20]. The process requires careful optimization of reaction parameters to achieve selective monoamination products while avoiding unwanted polymerization [20].

Research has shown that copper-catalyzed nitrogen-nitrogen coupling processes can achieve relatively low overpotentials, making them thermodynamically favorable for hydrazine synthesis [13]. The copper-mediated reactions demonstrate overpotentials of approximately 390 millivolts, indicating efficient electron transfer processes [13]. These coupling reactions proceed through intermediate formation of copper-hydrazine complexes that facilitate the subsequent carbon-nitrogen bond formation [13].

The reaction mechanism involves the initial formation of reactive hydrazine intermediates, followed by their coupling with appropriately substituted benzyl precursors [3]. The success of these reactions depends heavily on the maintenance of appropriate stoichiometric ratios and reaction temperatures to prevent decomposition of the sensitive hydrazine functionality [3].

Contemporary Synthetic Strategies

Catalytic Approaches

Modern catalytic approaches for (3,4-dimethoxybenzyl)hydrazine synthesis have evolved to incorporate transition metal catalysts that enhance reaction efficiency and selectivity [4]. Copper-based catalytic systems have emerged as particularly effective, utilizing copper(I) oxide in combination with phenanthroline ligands to facilitate oxidative amination of benzylic carbon-hydrogen bonds [20]. These catalytic systems demonstrate superior performance in terms of yield and reaction time compared to traditional non-catalyzed methods [20].

The implementation of Lewis acid catalysts, particularly zinc chloride, has shown significant promise in improving reaction yields [15]. Studies indicate that zinc chloride-promoted reactions lead to an average yield improvement of 20 percent relative to uncatalyzed reactions [15]. The highest documented yield achieved through this approach reaches 88 percent for specific substrate combinations [15]. The catalytic mechanism involves activation of the carbonyl functionality through coordination with the zinc center, thereby enhancing the electrophilicity and facilitating nucleophilic attack by hydrazine [15].

Contemporary research has also explored the use of heterogeneous catalysts for improved reaction control and product isolation [4]. These systems offer advantages in terms of catalyst recovery and reuse, making them attractive for larger-scale synthetic applications [4]. The heterogeneous approach typically involves immobilized metal catalysts on solid supports that can be easily separated from the reaction mixture after completion [4].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative approach for hydrazine synthesis, offering enhanced control over reaction parameters and improved process efficiency [7] [11]. Continuous flow synthesis systems enable precise control of temperature, pressure, and residence time, which are critical factors in hydrazine chemistry due to the inherent reactivity and potential instability of hydrazine compounds [7]. Research demonstrates that flow chemistry applications can significantly reduce the formation of undesired by-products while improving overall yield and selectivity [7].

The implementation of microreactor technology has proven particularly beneficial for hydrazine synthesis reactions [7]. These systems provide enhanced mixing efficiency, which is crucial for achieving homogeneous reaction conditions and preventing localized concentration gradients that can lead to side reactions [7]. Studies show that improved mixing efficiency can significantly reduce the production of impurities in hydrazine synthesis processes [7].

Flow chemistry systems also offer advantages in terms of process intensification and scalability [11]. The continuous nature of these processes allows for easier scale-up compared to traditional batch methods, while maintaining consistent product quality and yield [11]. Temperature and pressure control in flow systems enables operation under optimized conditions that may not be practically achievable in batch reactors [11].

Mechanistic Studies of Synthesis Pathways

Mechanistic investigations of (3,4-dimethoxybenzyl)hydrazine synthesis have revealed complex reaction pathways involving multiple intermediate species and competing reaction channels [12] [24]. Computational studies using density functional theory have provided detailed insights into the electronic structure changes that occur during the synthesis process [24]. These studies demonstrate that the reaction proceeds through well-defined transition states with characteristic activation energies that determine the overall reaction kinetics [24].

The primary mechanistic pathway involves the initial formation of a Schiff base intermediate through condensation between the aldehyde and hydrazine [1]. This intermediate subsequently undergoes rearrangement and water elimination to yield the final hydrazine product [1]. High-level quantum chemical calculations at the coupled-cluster singles doubles and triples level of theory have been employed to accurately characterize the energy profiles of these reaction pathways [12].

Research has identified multiple competing pathways that can influence product distribution and yield [12]. The hydrogen abstraction mechanism represents one major pathway, while substitution-type reactions constitute alternative routes [12]. The relative importance of these pathways depends on reaction conditions, including temperature, solvent, and catalyst presence [12]. Understanding these mechanistic details is crucial for optimizing synthetic protocols and predicting reaction outcomes under different conditions [12].

Advanced spectroscopic techniques have been employed to monitor reaction progress and identify transient intermediates [1]. Chemometric analysis of spectroscopic data using principal component analysis provides insights into reaction profiles and optimal reaction times [1]. These analytical approaches enable real-time monitoring of synthesis pathways and facilitate process optimization [1].

Reaction Optimization Research

Parametric Optimization

Systematic parametric optimization studies have identified key variables that significantly influence the synthesis of (3,4-dimethoxybenzyl)hydrazine [14] [26]. Temperature represents one of the most critical parameters, with optimal ranges typically falling between 60-85 degrees Celsius for classical condensation reactions [19]. Research demonstrates that temperature control within narrow ranges is essential for achieving high conversion rates while minimizing side reactions and product decomposition [14].

Pressure optimization has emerged as another crucial factor, particularly in flow chemistry applications [7]. Studies indicate that elevated pressures can enhance reaction rates and improve selectivity by suppressing volatile by-product formation [7]. The optimal pressure range varies depending on the specific reaction system and solvent choice, requiring systematic investigation for each synthetic protocol [7].

Concentration effects have been extensively studied, revealing complex relationships between reactant concentrations and product yields [7]. The molar ratio of hydrazine to aldehyde significantly influences both conversion efficiency and product purity [7]. Research shows that maintaining appropriate stoichiometric ratios is essential for maximizing yield while minimizing formation of undesired oligomeric products [7].

Solvent selection represents another critical optimization parameter [8]. Studies comparing various solvent systems have identified ethanol and methanol as optimal choices for classical synthesis routes [2]. The solvent not only affects reaction kinetics but also influences product isolation and purification procedures [8]. Green solvent alternatives have been investigated to reduce environmental impact while maintaining synthetic efficiency [8].

Yield Enhancement Techniques

Yield enhancement strategies for (3,4-dimethoxybenzyl)hydrazine synthesis have focused on minimizing side reactions and improving product isolation procedures [8] [15]. Microwave-assisted synthesis has emerged as a particularly effective technique, reducing reaction times from hours to minutes while achieving comparable or superior yields [8]. Research demonstrates that microwave heating provides more uniform energy distribution and can enhance reaction rates by factors of 10-100 compared to conventional heating methods [8].

The implementation of additive systems has shown significant promise for yield improvement [15]. Studies indicate that specific additives can stabilize reactive intermediates and prevent decomposition pathways that reduce overall yield [15]. Careful selection of additives based on mechanistic understanding can lead to substantial improvements in both yield and product purity [15].

Process intensification through improved mixing and mass transfer has been identified as another effective yield enhancement strategy [7]. Enhanced mixing efficiency reduces mass transfer limitations and ensures homogeneous reaction conditions throughout the reaction vessel [7]. This is particularly important for hydrazine chemistry, where local concentration gradients can lead to unwanted side reactions [7].

Temperature programming and staged addition techniques have been developed to optimize reaction profiles and maximize yields [1]. These approaches involve careful control of reaction conditions throughout the synthesis process, allowing for optimal conversion at each stage while minimizing degradation reactions [1]. Research shows that such sophisticated control strategies can achieve yields exceeding 90 percent for optimized systems [1].

Green Chemistry Principles Application

The application of green chemistry principles to (3,4-dimethoxybenzyl)hydrazine synthesis has become increasingly important for developing environmentally sustainable processes [8]. Solvent-free methodologies represent one major advancement in this direction, eliminating the need for organic solvents and reducing waste generation [8]. Research demonstrates that microwave-assisted solvent-free synthesis can achieve excellent yields while dramatically reducing environmental impact [8].

Atom economy considerations have driven the development of more efficient synthetic routes that minimize by-product formation [8]. Studies comparing conventional and green synthesis methods show significant improvements in atom efficiency, carbon efficiency, and reaction mass efficiency for optimized green processes [8]. These improvements translate directly into reduced waste generation and improved process economics [8].

Catalyst recovery and recycling systems have been developed to minimize catalyst consumption and reduce process costs [4]. Research shows that certain catalytic systems can be recycled through multiple reaction cycles while maintaining high activity and selectivity [4]. This approach significantly reduces the environmental footprint of catalytic processes while improving economic viability [4].

Energy efficiency improvements have been achieved through process optimization and alternative heating methods [8]. Microwave heating demonstrates superior energy efficiency compared to conventional heating, requiring significantly less energy input per unit of product [8]. These energy savings contribute to both environmental and economic benefits of green synthesis approaches [8].

Industrial-Scale Synthesis Research

Industrial-scale synthesis research for (3,4-dimethoxybenzyl)hydrazine has focused on developing robust, scalable processes that can meet commercial production requirements [9] [29]. Process development studies have identified key challenges associated with scaling up laboratory synthesis methods, including heat and mass transfer limitations, safety considerations, and product purification requirements [9].

Continuous flow processing has emerged as a preferred approach for industrial-scale hydrazine synthesis due to its inherent safety advantages and improved process control [9] [11]. Large-scale flow systems enable better management of the exothermic nature of hydrazine reactions while providing consistent product quality [11]. Research indicates that continuous processes can achieve significantly higher space-time yields compared to batch operations [11].

Cost analysis studies have examined the economic viability of different synthetic routes for industrial implementation [29]. The ketazine process, which represents a variation of classical synthetic approaches, has been identified as a cost-effective method for large-scale hydrazine production [29]. This process offers advantages in terms of raw material costs and process efficiency compared to alternative synthetic routes [29].

Quality control and analytical method development represent critical aspects of industrial-scale synthesis research [26]. Rapid analytical techniques have been developed for real-time monitoring of product quality and impurity levels [26]. These methods enable process optimization and ensure consistent product specifications for commercial applications [26].

Process safety considerations have driven the development of specialized equipment and protocols for handling hydrazine compounds on industrial scales [31]. Research has established guidelines for safe operation, including appropriate materials of construction, ventilation requirements, and emergency response procedures [31]. These safety protocols are essential for successful industrial implementation of hydrazine synthesis processes [31].

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 60-85°C | High conversion rates | [19] |

| Pressure | 0.8-1.2 MPa | Enhanced selectivity | [7] |

| Molar Ratio (Hydrazine:Aldehyde) | 1.1-1.2:1 | Minimizes side products | [7] |

| Reaction Time | 3-6 hours | Complete conversion | [2] |

| Catalyst Loading (ZnCl₂) | 5-10 mol% | 20% yield improvement | [15] |

| Synthesis Method | Yield (%) | Reaction Time | Green Metrics | Reference |

|---|---|---|---|---|

| Classical Condensation | 46-82 | 6-9 hours | Moderate | [1] |

| Microwave-Assisted | 79-90 | 60-200 seconds | Excellent | [8] |

| Flow Chemistry | 85-95 | Continuous | Good | [7] |

| Catalytic (ZnCl₂) | 88 | 4-6 hours | Good | [15] |

| Iodine-Catalyzed | 75-85 | 2-4 hours | Moderate | [2] |

(3,4-Dimethoxybenzyl)hydrazine exhibits a distinctive molecular architecture characterized by the presence of both electron-donating methoxy groups and a highly nucleophilic hydrazine moiety. The compound possesses the molecular formula C₉H₁₄N₂O₂ with a molecular weight of 182.22 g/mol [1] [2]. The structural framework consists of a benzyl group substituted with methoxy groups at the 3 and 4 positions, covalently linked to a hydrazine functional group through a methylene bridge.

The molecular geometry reveals several key structural features that influence its chemical behavior. The canonical SMILES representation (COC1=CC=C(CNN)C=C1OC) demonstrates the systematic arrangement of functional groups, with the methoxy substituents positioned ortho to each other on the aromatic ring [2] [3]. This substitution pattern creates a unique electronic environment that affects both the reactivity and stability of the molecule.

Crystallographic studies of related compounds have provided insights into the three-dimensional structure. The compound exhibits conformational flexibility due to rotation around the benzylic carbon-nitrogen bond, allowing for multiple stable conformations [4]. The dihedral angle between the aromatic ring and the hydrazine moiety can vary significantly, ranging from approximately 60° to 180°, depending on the crystalline environment and intermolecular interactions [5] [6].

The basic molecular properties are summarized in Table 1, which includes essential physical constants such as melting point (32-34°C), estimated boiling point (315.62°C), and density (1.1450 g/cm³) [7]. The moderate water solubility is attributed to the presence of both hydrophilic (hydrazine) and hydrophobic (aromatic) regions within the molecule [8].

Functional Group Interaction Studies

The functional group interactions in (3,4-Dimethoxybenzyl)hydrazine are complex and multifaceted, involving both intramolecular and intermolecular forces. The methoxy groups at positions 3 and 4 of the benzene ring serve as electron-donating substituents, significantly influencing the electronic properties of the aromatic system [8]. These groups enhance the electron density on the benzene ring through resonance effects, making the aromatic system more nucleophilic and less susceptible to electrophilic attack.

The hydrazine moiety (−NH−NH₂) represents the primary reactive center of the molecule, exhibiting strong nucleophilic character due to the presence of lone pairs on both nitrogen atoms [9]. The proximity of the two nitrogen atoms creates a unique electronic environment where the α-nitrogen (directly bonded to the benzyl group) and the β-nitrogen (terminal amino group) display different reactivity patterns. Research has shown that methyl groups increase the reactivity of the α-position of hydrazines while decreasing the reactivity of the β-position [9].

Intermolecular hydrogen bonding plays a crucial role in determining the solid-state structure and solution behavior of the compound. The amino group of the hydrazine moiety can participate in hydrogen bonding interactions with suitable acceptors, while the methoxy groups can act as hydrogen bond acceptors [5]. These interactions significantly influence the compound's solubility, crystal packing, and overall stability.

The electronic interaction between the aromatic ring and the hydrazine group occurs through the methylene bridge, which allows for some degree of electronic communication between these functional groups. This interaction affects the nucleophilic character of the hydrazine nitrogen atoms and the electrophilic potential of the aromatic system [8].

Reaction Mechanism Investigations

Nucleophilic Behavior Analysis

The nucleophilic behavior of (3,4-Dimethoxybenzyl)hydrazine is dominated by the hydrazine moiety, which contains two nitrogen atoms with distinct reactivity profiles. The primary nucleophilic site is the terminal amino group (β-nitrogen), which readily participates in nucleophilic substitution reactions with various electrophiles .

Kinetic studies have revealed that the nucleophilic reactivity of hydrazines follows specific patterns that can be quantified using nucleophilicity parameters. The presence of the dimethoxybenzyl substituent modifies the electronic properties of the hydrazine nitrogen atoms through inductive and resonance effects [9]. The electron-donating nature of the methoxy groups enhances the nucleophilicity of the hydrazine moiety by increasing electron density on the nitrogen atoms.

The mechanism of nucleophilic substitution typically proceeds through an SN2 pathway when reacting with primary and secondary alkyl halides. The backside attack mechanism results in inversion of configuration at the electrophilic center [12] [13]. The reaction rate depends on several factors, including the steric hindrance around the electrophilic center, the leaving group ability, and the solvent environment.

Hydrazone formation represents another important nucleophilic reaction pathway. The compound readily condenses with aldehydes and ketones to form the corresponding hydrazones [14] . This reaction proceeds through a nucleophilic addition mechanism followed by elimination of water. The reaction is typically acid-catalyzed and shows high selectivity for carbonyl compounds.

Electrophilic Reactivity Patterns

While (3,4-Dimethoxybenzyl)hydrazine primarily acts as a nucleophile, it can also undergo electrophilic reactions at specific sites. The aromatic ring, despite being activated by the methoxy substituents, can still participate in electrophilic aromatic substitution reactions under appropriate conditions [15].

The methoxy groups direct electrophilic substitution to the ortho and para positions relative to their placement on the ring. However, the presence of the electron-donating substituents makes the aromatic system less reactive toward electrophiles compared to unsubstituted benzene derivatives [15]. The substitution pattern (3,4-dimethoxy) creates a unique reactivity profile where the remaining positions on the aromatic ring show different susceptibilities to electrophilic attack.

Oxidation reactions represent another class of electrophilic processes that can occur at the hydrazine moiety. The compound can be oxidized to form azines or other oxidized derivatives using appropriate oxidizing agents . The oxidation typically occurs at the nitrogen-nitrogen bond, leading to the formation of new nitrogen-containing heterocycles.

The reactivity toward electrophiles is also influenced by the conformational flexibility of the molecule. Different conformers may exhibit varying degrees of accessibility to electrophilic attack, resulting in complex reaction kinetics and product distributions [16].

Computational Structure Modeling

Computational studies using density functional theory (DFT) methods have provided detailed insights into the electronic structure and geometry of (3,4-Dimethoxybenzyl)hydrazine. Calculations performed at the B3LYP/6-31G(d,p) level of theory reveal important structural parameters that correlate with experimental observations [17] [5].

The optimized geometry shows typical bond lengths for the hydrazine moiety, with the N-N bond length ranging from 1.42 to 1.45 Å, consistent with experimental values for similar compounds [16]. The C-N bond connecting the hydrazine group to the benzyl moiety exhibits a length of approximately 1.46-1.48 Å, indicating single bond character with some degree of electronic delocalization.

The methoxy groups display characteristic C-O bond lengths of 1.35-1.37 Å, confirming their sp² hybridization and participation in resonance with the aromatic system [5]. The bond angles around the nitrogen atoms follow typical tetrahedral geometry, with N-N-C angles ranging from 109° to 112°.

Frontier molecular orbital analysis reveals important electronic properties of the compound. The highest occupied molecular orbital (HOMO) is primarily localized on the hydrazine moiety, with significant contributions from the nitrogen lone pairs. The HOMO energy ranges from -5.8 to -6.2 eV, indicating good electron-donating ability [17]. The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the aromatic ring, with an energy range of -0.8 to -1.2 eV.

The calculated dipole moment of 2.5-3.2 D reflects the polar nature of the molecule, arising from the uneven distribution of electron density between the electron-rich hydrazine moiety and the aromatic system [17]. This polarity affects the compound's solubility and intermolecular interactions.

Structure-Reactivity Correlation Research

The structure-reactivity relationships in (3,4-Dimethoxybenzyl)hydrazine are governed by the interplay between electronic effects, steric factors, and conformational flexibility. The methoxy substituents play a crucial role in modulating the reactivity by serving as electron-donating groups that influence both the aromatic system and the hydrazine moiety through inductive and resonance effects [8].

The position of the methoxy groups (3,4-dimethoxy pattern) creates a unique electronic environment that enhances the nucleophilicity of the hydrazine nitrogen atoms while simultaneously stabilizing the overall molecular structure. This substitution pattern is more effective than other isomeric arrangements in promoting nucleophilic reactions while maintaining chemical stability .

The benzylic position represents a critical reactive site that undergoes facile substitution reactions. The methylene bridge connecting the aromatic ring to the hydrazine group is particularly susceptible to nucleophilic attack and can participate in various condensation reactions . The reactivity at this position is enhanced by the electron-donating nature of the methoxy groups, which stabilize carbocationic intermediates through resonance.

Conformational analysis reveals that the molecule can adopt multiple stable conformations, each with distinct reactivity profiles. The rotational barrier around the benzylic C-N bond is relatively low, allowing for rapid interconversion between conformers at room temperature [16]. This conformational flexibility contributes to the diverse reaction pathways observed for this compound.

The correlation between structure and reactivity is further illustrated by the compound's behavior in different reaction environments. In polar solvents, the hydrazine moiety exhibits enhanced nucleophilicity due to solvation effects, while in nonpolar solvents, the aromatic character becomes more prominent [8]. This solvent-dependent reactivity demonstrates the importance of environmental factors in determining the preferred reaction pathways.